1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea is a useful research compound. Its molecular formula is C24H27FN4S2 and its molecular weight is 454.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs).

Chemical Structure

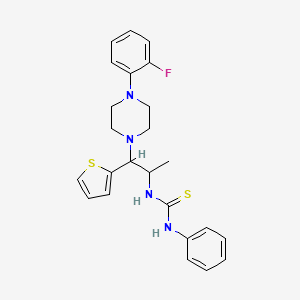

The molecular structure of the compound can be represented as follows:

This structure includes a piperazine ring, a thiophene moiety, and a phenylthiourea group, which are known to influence biological interactions.

Research indicates that thiourea derivatives, including this compound, exhibit a variety of biological activities due to their ability to interact with multiple molecular targets:

- Anticancer Activity : Thiourea derivatives have shown promising results against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, studies have reported IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities. It acts by disrupting microbial cell walls and inhibiting essential enzymatic pathways. For instance, some thiourea derivatives have been noted for their effectiveness against Staphylococcus aureus and Candida albicans .

- Inhibition of Nucleoside Transporters : The compound has been identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity can enhance therapeutic outcomes in conditions where adenosine signaling plays a critical role, such as in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key findings include:

- Substituent Variations : The presence of fluorinated phenyl groups enhances lipophilicity and biological activity. For example, compounds with longer alkyl chains or specific electron-withdrawing groups showed improved binding affinity to target enzymes .

- Functional Group Influence : The incorporation of various functional groups (e.g., nitro or halogen substituents) on the phenyl rings significantly affects the potency and selectivity of the compounds against different biological targets .

Case Studies

Several studies illustrate the efficacy of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited cell growth in several cancer lines by inducing apoptosis and cell cycle arrest. For instance, in assays conducted on Mia PaCa-2 and PANC-1 cells, significant growth inhibition was observed at concentrations as low as 10 µM .

- Antibacterial Activity : A study evaluated the antibacterial effects against various strains using disk diffusion methods. Results indicated that the compound exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of Thiourea Derivatives

Analyse Chemischer Reaktionen

Coordination Chemistry

Thioureas often act as ligands in metal complexes. For instance:

-

Example from Search Result :

Ciprofloxacin (a fluoroquinolone) formed a copper(II) complex with 2,5-thiophenedicarboxylic acid under hydrothermal conditions.

The thiophene and piperazine groups in the target compound may similarly coordinate to transition metals (e.g., Cu, Fe), though steric hindrance from bulky substituents could limit this reactivity.

Acid-Base and Redox Behavior

-

Thiourea Group : The –NH–C(=S)–NH– moiety can undergo protonation/deprotonation or oxidation to form disulfides.

-

Piperazine Substituent : The 4-(2-fluorophenyl)piperazine group may participate in hydrogen bonding or charge-transfer interactions, as seen in related piperazine derivatives.

Potential Reactivity Table

Challenges in Reactivity Prediction

-

Steric Hindrance : The bulky 4-(2-fluorophenyl)piperazine and thiophene groups may impede reactions at the thiourea core.

-

Electronic Effects : Electron-withdrawing fluorine and electron-donating piperazine could create competing electronic environments.

Recommendations for Further Study

-

Experimental Synthesis : Prioritize stepwise coupling of piperazine, thiophene, and thiourea precursors.

-

Computational Modeling : Use DFT to predict coordination sites and reaction pathways.

-

Biological Testing : Given structural similarity to antipsychotic agents (e.g., aripiprazole), screen for receptor binding activity.

Eigenschaften

IUPAC Name |

1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4S2/c1-18(26-24(30)27-19-8-3-2-4-9-19)23(22-12-7-17-31-22)29-15-13-28(14-16-29)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKHFNMUDXQPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.